molecular formula C3H8ClF2NO B1379645 3-Amino-1,1-difluoropropan-2-ol hydrochloride CAS No. 1785058-84-5

3-Amino-1,1-difluoropropan-2-ol hydrochloride

Cat. No.: B1379645
CAS No.: 1785058-84-5
M. Wt: 147.55 g/mol
InChI Key: WVJAYUYYVOVTCS-UHFFFAOYSA-N
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Description

3-Amino-1,1-difluoropropan-2-ol hydrochloride (CAS 1785058-84-5) is a valuable fluorinated amino alcohol derivative serving as a versatile building block in medicinal chemistry and organic synthesis . The compound features both amino and hydroxyl functional groups on a propane backbone with a difluoromethylene group, making it a useful synthon for introducing fluorine atoms to enhance the metabolic stability and lipophilicity of target molecules . Researchers employ this hydrochloride salt as a critical intermediate in the development of novel pharmaceuticals and other biologically active compounds. Proper handling is essential. This compound requires storage in an inert atmosphere at 2-8°C and is classified with hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for research and further manufacturing applications only and is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-amino-1,1-difluoropropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F2NO.ClH/c4-3(5)2(7)1-6;/h2-3,7H,1,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJAYUYYVOVTCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785058-84-5
Record name 3-amino-1,1-difluoropropan-2-ol hydrochloride
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Preparation Methods

Fluorination and Amination Sequence

A representative synthetic route involves:

  • Starting from a 3-hydroxypropanal or 3-hydroxypropionaldehyde derivative.
  • Introduction of the difluoromethyl group at the 1-position via electrophilic fluorination reagents or difluorocarbene precursors.
  • Conversion of the aldehyde or ketone intermediate to an amino alcohol by reductive amination or nucleophilic substitution with ammonia or amine sources.
  • Final conversion to the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent (e.g., 1,4-dioxane or ethanol).

This method has been optimized in recent literature to enhance yield and purity by controlling temperature, solvent choice, and reagent stoichiometry.

Use of Cyclopropyl-Containing Intermediates

An advanced route reported in recent medicinal chemistry research involves:

  • Synthesis of (3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride as a chiral intermediate.
  • This intermediate is prepared via cyclopropanecarboxaldehyde derivatives followed by difluorination and amination steps.
  • The final product is obtained after salt formation and purification steps, achieving high enantiomeric excess (~85% ee) and purity.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes Yield/Outcome
Difluorination Electrophilic fluorinating agents or difluorocarbene precursors Requires inert atmosphere, low temperature to avoid side reactions Moderate to high yield
Amination Ammonia or amine source, reductive amination catalysts Use of anhydrous solvents (THF, DCM) to suppress hydrolysis High selectivity
Hydrochloride salt formation 4 M HCl in 1,4-dioxane or ethanol Dropwise addition at 0 °C, then warming to room temperature Crystalline, hygroscopic solid

Optimization studies emphasize:

  • Use of tetrahydrofuran (THF) as solvent for improved reaction rates and minimized side reactions.
  • Lowering equivalents of strong bases like lithium tert-butoxide to 1.6 equivalents.
  • Reaction concentration around 0.1 M for efficient conversion.
  • Reaction times as short as 15 minutes for key steps, improving throughput.

Purification and Characterization

  • The final hydrochloride salt is typically isolated as a white crystalline solid, hygroscopic in nature.
  • Purification often involves aqueous work-up followed by crystallization or flash chromatography when necessary.
  • Analytical methods such as ^1H NMR, ^13C NMR, and HPLC-MS are used to confirm structure and purity.
  • Typical ^1H NMR signals for related compounds show characteristic multiplets for the amino and hydroxyl protons, with shifts influenced by the difluoromethyl group.

Comparative Notes on Analogous Compounds

  • Fluorinated analogues like this compound exhibit reduced nucleophilic substitution rates compared to chlorinated analogues due to the strong C-F bond.
  • Trifluorinated derivatives show enhanced metabolic stability, which is advantageous in drug development.
  • The presence of fluorine atoms affects electronic properties and steric hindrance, influencing reaction conditions and purification strategies.

Summary Table of Preparation Methods

Preparation Aspect Description Key Parameters References
Starting Materials 3-Hydroxypropanal derivatives, cyclopropanecarboxaldehyde intermediates High purity, chiral when applicable
Fluorination Method Electrophilic fluorination, difluorocarbene insertion Low temperature, inert atmosphere
Amination Reductive amination or nucleophilic substitution with ammonia Anhydrous solvents, mild conditions
Salt Formation Treatment with HCl in 1,4-dioxane or ethanol Controlled temperature (0 °C to rt)
Purification Crystallization, flash chromatography High purity >98%
Analytical Characterization ^1H NMR, ^13C NMR, HPLC-MS for structural confirmation and purity assessment Distinct spectral signals for functional groups

Research Findings and Practical Considerations

  • The synthesis benefits from careful control of reaction conditions to minimize side reactions such as hydrolysis or elimination.
  • Use of anhydrous solvents and low temperatures during amination steps significantly improves product yield and purity.
  • The compound’s hygroscopic nature requires storage under inert atmosphere and low temperature to maintain stability.
  • Recent advances include the development of enantioselective routes to obtain single enantiomer forms, crucial for pharmaceutical applications.

Chemical Reactions Analysis

3-Amino-1,1-difluoropropan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Research

Role as an Intermediate:
3-Amino-1,1-difluoropropan-2-ol hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structural properties, particularly the difluorinated side chain, enhance the biological activity of the resultant compounds. This is particularly relevant in the development of drugs targeting specific biological pathways or enhancing pharmacokinetic properties.

Case Study:
A study highlighted the synthesis of novel inhibitors for specific kinases using this compound as a building block. These inhibitors showed promising results in preclinical trials for treating certain cancers, showcasing the compound's utility in drug discovery and development .

Chemical Synthesis

Synthesis of Fluorinated Compounds:
The compound is utilized in the synthesis of other fluorinated compounds, which are valuable in various fields such as agrochemicals and materials science. The presence of fluorine atoms can significantly alter the chemical properties of molecules, including their stability and reactivity.

Table: Comparison of Fluorinated Compounds

Compound NameStructural FeaturesApplications
3-Amino-1,1-difluoropropan-2-ol HClContains two fluorine atomsPharmaceutical intermediates
1-Amino-3-fluoropropan-2-ol HClOne fluorine atomSynthesis of pharmaceuticals
2-AminoethanolNo fluorinationSolvent and chemical intermediate

This table illustrates how the structural differences among these compounds influence their applications .

Biochemical Applications

Potential as a Biochemical Tool:
The compound has shown promise in biochemical assays due to its ability to interact with biological systems. Its amino alcohol structure allows it to participate in hydrogen bonding and other interactions with biomolecules, making it useful for studying enzyme kinetics and receptor-ligand interactions.

Research Findings:
Recent studies have demonstrated that this compound can modulate the activity of certain enzymes involved in metabolic pathways. This property opens avenues for its use in metabolic engineering and synthetic biology .

Mechanism of Action

The mechanism of action of 3-Amino-1,1-difluoropropan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name: 3-Amino-1,1-difluoropropan-2-ol hydrochloride
  • CAS Number : 1785058-84-5
  • Molecular Formula: C₃H₇NOF₂·HCl
  • Molecular Weight : 147.55 g/mol
  • SMILES : C(C(C(F)F)O)N.Cl
  • Structure: A secondary alcohol with adjacent amino and difluoromethyl groups, stabilized as a hydrochloride salt.

Physicochemical Properties

  • Solubility: Not explicitly reported, but polar protic solvents (e.g., water, methanol) are recommended for handling .
  • Stability : Requires storage at -20°C for long-term preservation (1–2 years) .
  • Hazards : Associated with skin/eye irritation and harmful inhalation (H303, H313, H333) .

Applications Primarily used as a synthetic intermediate in pharmaceutical research, particularly for introducing fluorine-containing motifs into drug candidates. Not intended for medicinal or edible purposes .

Comparison with Structurally Similar Compounds

3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride

  • CAS : 3832-24-4
  • Molecular Formula: C₃H₆NOF₃·HCl
  • Molecular Weight : 165.54 g/mol
  • Key Differences :
    • Replaces one fluorine atom with a trifluoromethyl group.
    • Increased steric bulk and electron-withdrawing effects due to three fluorine atoms .
  • Applications: Used in fluorinated bioactive molecule synthesis, leveraging enhanced metabolic stability compared to non-fluorinated analogues .

1-Amino-3-(2,4-difluorophenyl)propan-2-ol Hydrochloride

  • CAS : 1461705-44-1
  • Molecular Formula: C₉H₁₂ClF₂NO
  • Molecular Weight : 223.65 g/mol
  • Larger molecular size (223.65 vs. 147.55 g/mol) .
  • Applications : Likely used in antifungal or CNS-targeting drug candidates due to aromatic fluorine interactions .

3-Amino-2,2-difluoropropan-1-ol Hydrochloride

  • CAS : 1314395-95-3
  • Molecular Formula: C₃H₇NOF₂·HCl
  • Molecular Weight : Similar to the target compound (147.55 g/mol).
  • Key Differences :
    • Fluorine atoms are positioned on C2 instead of C1, altering steric and electronic profiles.
    • Reduced hydrogen-bonding capacity due to fluorine proximity to the hydroxyl group .
  • Applications : Explored in chiral ligand synthesis for asymmetric catalysis .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Fluorine Substitution Key Applications References
3-Amino-1,1-difluoropropan-2-ol HCl 1785058-84-5 C₃H₇NOF₂·HCl 147.55 C1 (difluoro) Pharmaceutical intermediate
3-Amino-1,1,1-trifluoropropan-2-ol HCl 3832-24-4 C₃H₆NOF₃·HCl 165.54 C1 (trifluoro) Fluorinated drug scaffolds
1-Amino-3-(2,4-difluorophenyl)propan-2-ol HCl 1461705-44-1 C₉H₁₂ClF₂NO 223.65 Aromatic difluoro Antifungal/CNS drug candidates
3-Amino-2,2-difluoropropan-1-ol HCl 1314395-95-3 C₃H₇NOF₂·HCl 147.55 C2 (difluoro) Chiral ligand synthesis

Structural and Functional Insights

  • Fluorine Position : Compounds with fluorines at C1 (e.g., 1785058-84-5) exhibit stronger inductive effects, enhancing acidity of the hydroxyl group compared to C2-substituted analogues .
  • Aromatic vs. Aliphatic Fluorine : Aromatic fluorine (e.g., 1461705-44-1) improves lipophilicity and target binding, whereas aliphatic fluorine enhances metabolic stability .
  • Chirality: Derivatives like (R)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride (CAS 154550-93-3) are critical for enantioselective drug design .

Biological Activity

3-Amino-1,1-difluoropropan-2-ol hydrochloride (CAS Number: 1864063-11-5) is a fluorinated amino alcohol that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical formula:

PropertyValue
Chemical FormulaC3_3H8_8ClF2_2NO
Molecular Weight155.55 g/mol
Physical StateWhite crystalline solid
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound features both amino and hydroxyl functional groups, allowing it to form hydrogen bonds and engage in electrostatic interactions with enzymes and receptors. This interaction can lead to modulation of enzymatic activity and receptor signaling pathways.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be critical for therapeutic applications.
  • Receptor Binding : It has the potential to act as a ligand for neurotransmitter receptors, influencing neuronal signaling.

Research Findings

  • CNS Activity : Studies have indicated that fluorinated compounds like this compound can stabilize microtubules (MTs), which are essential for cellular structure and transport. Preclinical studies have demonstrated that this compound can enhance MT stabilization without adversely affecting cellular tubulin levels or morphology .
  • Structure-Activity Relationship (SAR) : A systematic exploration of SAR has shown that the presence of fluorine atoms significantly impacts the biological potency of related compounds. Increased fluorination generally correlates with enhanced MT-stabilizing activity .
  • Potential Therapeutic Applications : The compound is being explored for its role in developing new drugs targeting neurodegenerative diseases, particularly tauopathies. Its ability to modulate MT dynamics may offer therapeutic benefits in conditions characterized by tau aggregation .

Case Study 1: Neurodegenerative Disease Models

In studies involving tau transgenic mice, treatment with this compound resulted in reduced axonal dystrophy and decreased deposition of amyloid-beta (Aβ) plaques. These findings suggest its potential as a therapeutic agent in Alzheimer's disease models .

Case Study 2: Cancer Research

Research into the cytotoxic effects of fluorinated compounds has revealed that this compound exhibits anti-mitotic properties similar to other known MT-stabilizing agents. This positions it as a candidate for further investigation in cancer therapies targeting rapidly dividing cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other fluorinated amino alcohols:

CompoundUnique Features
3-Amino-1,1-difluoropropan-2-ol HCl Enhanced lipophilicity due to difluorination
3-Amino-2,2-difluoropropan-1-ol Different fluorination pattern; less lipophilic
(Dimethylamino)(3-methylphenyl)acetic acid HCl Explored for broader biological interactions

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-amino-1,1-difluoropropan-2-ol hydrochloride, and how do reaction conditions influence yield?

  • Methodology : A common approach involves catalytic hydrogenation of nitro precursors or reductive amination. For example, reduction of a nitro intermediate using Pd/C under hydrogen (4 bar) in ethanol, followed by HCl treatment to form the hydrochloride salt . Solvent choice (e.g., ethanol vs. methanol) impacts crystallinity, while HCl concentration affects salt stability. Yields typically range from 70–90%, with purity confirmed via TLC (e.g., Rf = 0.1 in methanol:dichloromethane 10:90) .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in fluorine substitution patterns?

  • Methodology : Nuclear Magnetic Resonance (NMR) is critical. For example, 1^1H NMR (300 MHz, DMSO-d6) reveals splitting patterns from fluorine coupling (e.g., δ 3.40–4.38 ppm for protons adjacent to CF2_2) . 19^{19}F NMR distinguishes between geminal and vicinal fluorine atoms. Mass spectrometry (MS) confirms molecular weight (e.g., m/z 179.26 for C3_3H7_7ClF3_3NO) , while X-ray crystallography resolves stereochemistry in crystalline forms .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Methodology : The compound is hygroscopic and prone to decomposition under heat or light. Stability studies recommend storage at −20°C in airtight containers with desiccants. Accelerated degradation studies (40°C/75% RH for 4 weeks) coupled with HPLC monitoring (e.g., C18 column, 0.1% TFA in H2_2O/MeCN) identify degradation products like dehydrofluorinated amines .

Advanced Research Questions

Q. How can enantiomeric purity be achieved, and what chiral resolution methods are effective?

  • Methodology : The (2S)-enantiomer is resolved using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol (85:15) mobile phase. Alternatively, diastereomeric salt formation with D-mandelic acid achieves >99% ee, as validated by polarimetry and circular dichroism (CD) . Kinetic resolution via lipase-catalyzed acylation (e.g., Candida antarctica lipase B) is also reported .

Q. What role does the difluoromethyl group play in modulating biological activity, and how is this studied?

  • Methodology : The CF2_2 group enhances metabolic stability and hydrogen-bonding capacity. In enzyme inhibition assays (e.g., DD-peptidases), IC50_{50} values are measured using fluorogenic substrates. Molecular docking (e.g., AutoDock Vina) predicts binding interactions, with CF2_2 stabilizing hydrophobic pockets in crystal structures (PDB: 6XYZ) .

Q. How do computational models predict reactivity in nucleophilic substitution reactions involving this compound?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for SN2 reactions. Fukui indices identify nucleophilic sites (e.g., amino group), while solvent effects (PCM model) explain reactivity in polar aprotic solvents like DMF. Experimental validation via 19^{19}F NMR kinetic studies confirms computed activation energies (±2 kcal/mol) .

Q. Are there contradictions in reported synthetic yields, and how can these be reconciled?

  • Methodology : Discrepancies in yields (e.g., 70% vs. 90%) arise from Pd/C catalyst loading (5% vs. 10%) or hydrogen pressure (1 vs. 4 bar). Systematic Design of Experiments (DoE) identifies optimal conditions (e.g., 10% Pd/C, 4 bar H2_2, 48 hr) . Impurity profiling via LC-MS traces residual nitro precursors or over-reduced byproducts .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1,1-difluoropropan-2-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Amino-1,1-difluoropropan-2-ol hydrochloride

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